molecular formula C9H9IO3 B171845 2-Iodo-3,4-dimethoxybenzaldehyde CAS No. 138490-95-6

2-Iodo-3,4-dimethoxybenzaldehyde

Cat. No.: B171845
CAS No.: 138490-95-6
M. Wt: 292.07 g/mol
InChI Key: DTUHGWFWMWDFOC-UHFFFAOYSA-N
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Description

2-Iodo-3,4-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9IO3 It is characterized by the presence of an iodine atom and two methoxy groups attached to a benzaldehyde core

Preparation Methods

The synthesis of 2-Iodo-3,4-dimethoxybenzaldehyde typically involves the iodination of 3,4-dimethoxybenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced to the aromatic ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often emphasize efficiency, cost-effectiveness, and safety, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Iodo-3,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-Iodo-3,4-dimethoxybenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of biaryl compounds through cross-coupling reactions.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism by which 2-Iodo-3,4-dimethoxybenzaldehyde exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the iodine atom acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. In cross-coupling reactions, the iodine atom serves as a leaving group, facilitating the formation of new carbon-carbon bonds.

Molecular targets and pathways involved in its biological activity are still under investigation, but its derivatives may interact with various enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

2-Iodo-3,4-dimethoxybenzaldehyde can be compared with other similar compounds such as:

    3,4-Dimethoxybenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    2-Bromo-3,4-dimethoxybenzaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    2-Chloro-3,4-dimethoxybenzaldehyde:

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and enables specific synthetic transformations not possible with its bromine or chlorine analogs.

Properties

IUPAC Name

2-iodo-3,4-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUHGWFWMWDFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473663
Record name 2-iodo-3,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138490-95-6
Record name 2-Iodo-3,4-dimethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138490-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-iodo-3,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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